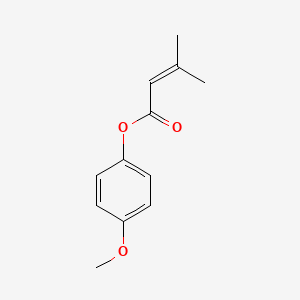

4-Methoxyphenyl 3-methylbut-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl) 3-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(2)8-12(13)15-11-6-4-10(14-3)5-7-11/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIMDMMPUGFSEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC1=CC=C(C=C1)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336335 | |

| Record name | 4-methoxyphenyl 3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84346-76-9 | |

| Record name | 4-methoxyphenyl 3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C12H14O3 |

| Molecular Weight | 206.24 g/mol |

| Normal Boiling Point Temperature (Tboil) | Not Available |

| Normal melting (fusion) point (Tfus) | Not Available |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | Not Available |

| Octanol/Water partition coefficient (logPoct/wat) | Not Available |

| Log10 of Water solubility in mol/l (log10WS) | Not Available |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxyphenyl 3 Methylbut 2 Enoate

The definitive structural analysis of 4-Methoxyphenyl (B3050149) 3-methylbut-2-enoate (B8612036) relies on a suite of advanced spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools that, when used in concert, provide an unambiguous depiction of the molecule's atomic connectivity, stereochemistry, and fragmentation behavior.

Theoretical and Computational Chemistry Investigations

Molecular Dynamics (MD) Simulations

Conformational Sampling and Dynamics in Solution

While computational studies employing these methods exist for structurally related molecules—such as other esters or compounds containing a 4-methoxyphenyl (B3050149) group—this information cannot be accurately extrapolated to 4-Methoxyphenyl 3-methylbut-2-enoate (B8612036) without direct investigation of the target compound. Generating content without specific research would lead to scientific inaccuracies.

Molecular Modeling of Theoretical Biochemical Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. In a purely theoretical context, docking simulations can be performed with 4-Methoxyphenyl 3-methylbut-2-enoate against a variety of protein targets to characterize potential binding modes and identify key intermolecular interactions within a hypothetical active site.

Given its structure, potential protein targets could include enzymes whose substrates have similar aromatic and ester features, such as hydrolases, or proteins with hydrophobic binding pockets that can accommodate the phenyl and methylbutenoate moieties. For example, studies on other 4-methoxyphenyl-containing compounds have explored their docking with targets like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the NADPH enzyme. nih.gov

In a hypothetical docking scenario, the 4-methoxyphenyl group would likely engage in favorable interactions within a hydrophobic pocket of a protein's active site. Key interactions could include:

π-π Stacking: The aromatic phenyl ring could stack with the aromatic side chains of amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). brylinski.org

Hydrophobic Interactions: The methyl groups of the butenoate moiety and the methoxy (B1213986) group's methyl part would likely form van der Waals contacts with nonpolar residues such as Leucine (Leu), Isoleucine (Ile), Valine (Val), and Alanine (Ala).

Hydrogen Bonding: The carbonyl oxygen of the ester is a strong hydrogen bond acceptor and could form a crucial hydrogen bond with donor residues like Serine (Ser), Threonine (Thr), or the backbone amide protons of other residues. researchgate.net The ether oxygen of the methoxy group can also act as a weaker hydrogen bond acceptor.

The results of such a theoretical docking study are typically summarized in a table that includes the docking score, which is an empirical measure of binding affinity.

Table 1: Theoretical Docking Results for this compound with a Hypothetical Hydrolase Active Site

| Protein Target (Hypothetical) | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Types |

|---|---|---|---|

| Hydrolase Alpha | -8.5 | Phe288, Trp84 | π-π Stacking |

| Leu287, Val292 | Hydrophobic (van der Waals) | ||

| Ser122, Gly121 | Hydrogen Bond (with C=O) | ||

| Hydrolase Beta | -7.9 | Tyr330 | π-π Stacking |

| Ala328, Ile235 | Hydrophobic (van der Waals) | ||

| Asn155 | Hydrogen Bond (with -OCH3) |

To further quantify the theoretical binding of this compound to a protein target, computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed. biorxiv.orgnih.gov This technique calculates the binding free energy by combining molecular mechanics energies with models for solvation energy. A key advantage of this approach is the ability to decompose the total binding energy into contributions from individual residues or specific types of interactions. stonybrook.edunih.govresearchgate.netresearchgate.net

A per-residue energy decomposition analysis would pinpoint which amino acids in the hypothetical active site contribute most significantly to the binding of the ligand. stonybrook.edunih.gov The total binding free energy (ΔG_bind) is typically broken down into several components:

ΔE_vdw (van der Waals energy): Represents the contribution from hydrophobic and dispersion forces.

ΔE_ele (Electrostatic energy): Represents the contribution from charge-charge and polar interactions, including hydrogen bonds.

ΔG_pol (Polar solvation energy): The energy cost of desolvating the polar parts of the ligand and protein upon binding.

ΔG_npol (Non-polar solvation energy): The energy contribution from burying the solvent-accessible surface area.

For this compound, the van der Waals interactions from the phenyl and alkyl parts are expected to be a major driving force for binding, along with a significant electrostatic contribution from the ester's carbonyl group forming a hydrogen bond.

Table 2: Predicted Per-Residue Energetic Contributions to Binding (kcal/mol) for this compound in a Hypothetical Hydrolase Alpha Active Site

| Residue | van der Waals (ΔE_vdw) | Electrostatic (ΔE_ele) | Total Contribution* |

|---|---|---|---|

| Trp84 | -2.8 | -1.1 | -3.9 |

| Ser122 | -0.9 | -3.5 | -4.4 |

| Phe288 | -3.2 | -0.8 | -4.0 |

| Leu287 | -2.1 | -0.2 | -2.3 |

| Val292 | -1.8 | -0.1 | -1.9 |

\Note: Total contribution shown here is a simplified sum of van der Waals and electrostatic energies for illustrative purposes. The full calculation includes solvation terms.*

This detailed energetic breakdown provides a theoretical rationale for the ligand's affinity and specificity, highlighting the specific forces and amino acid residues that are paramount for its interaction with a potential biological target.

Conclusion

Elucidation of Synthetic Routes and Reaction Pathway Optimization

Optimizing the synthesis of this target ester involves a deep understanding of reaction mechanisms, kinetics, and the influence of various parameters on the reaction outcome. Both chemical and enzymatic routes offer distinct advantages and challenges.

Traditional methods for ester synthesis, primarily Fischer-Speier esterification and transesterification, remain fundamental in the production of this compound. These methods rely on chemical catalysts and manipulation of reaction equilibria.

The most direct and classical synthesis of this compound is the Fischer-Speier esterification. This reaction involves the direct condensation of 4-methoxyphenol (B1676288) with 3-methyl-2-butenoic acid (also known as senecioic acid) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgpatsnap.com

The mechanism begins with the protonation of the carbonyl oxygen on the carboxylic acid by the acid catalyst. masterorganicchemistry.comyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 4-methoxyphenol. organic-chemistry.orgyoutube.com The subsequent formation of a tetrahedral intermediate is followed by a proton transfer and the elimination of a water molecule to yield the protonated ester. masterorganicchemistry.com Deprotonation of this species regenerates the acid catalyst and provides the final product, this compound. youtube.com

Kinetic and Thermodynamic Aspects: Fischer esterification is an equilibrium-controlled process. organic-chemistry.orglibretexts.org The position of the equilibrium is governed by both kinetic and thermodynamic factors.

Kinetics: The reaction rate is dependent on the concentration of the reactants and the catalyst. researchgate.netdnu.dp.ua The activation energy for the esterification of carboxylic acids is influenced by the steric hindrance of both the alcohol and the carboxylic acid. researchgate.net While specific kinetic data for this reaction is not readily available, studies on similar systems show that increasing the temperature enhances the reaction rate. researchgate.netmdpi.com For instance, the activation energy for the esterification of benzoic acid with 1-butanol (B46404) was found to be 58.40 kJ∙mol⁻¹. dnu.dp.ua

Table 1: Influence of Reaction Conditions on Yield in Acid-Catalyzed Esterification

| Parameter | Action | Rationale (Based on Le Chatelier's Principle) |

|---|---|---|

| Reactant Concentration | Increase concentration of 4-methoxyphenol or 3-methyl-2-butenoic acid | Shifts the equilibrium to the right to consume the excess reactant, increasing ester yield. libretexts.org |

| Product Concentration | Remove water as it forms (e.g., via Dean-Stark trap) | Shifts the equilibrium to the right to produce more water, thereby increasing ester yield. organic-chemistry.orgmasterorganicchemistry.com |

| Temperature | Increase temperature | Increases the reaction rate, allowing equilibrium to be reached faster. The effect on equilibrium position depends on the reaction enthalpy (ΔH). researchgate.net |

| Catalyst Concentration | Increase acid catalyst concentration | Increases the rate of both forward and reverse reactions, leading to faster attainment of equilibrium. It does not affect the equilibrium position. researchgate.net |

Transesterification is an alternative route for synthesizing this compound. This process involves the reaction of a different ester of 3-methyl-2-butenoic acid, such as methyl 3-methylbut-2-enoate, with 4-methoxyphenol in the presence of a catalyst. This method is advantageous as it can be performed under milder conditions compared to direct esterification.

Catalyst Development: A wide array of catalysts has been developed to facilitate transesterification, moving from traditional acid and base catalysts to more sophisticated and milder options.

Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) has been shown to effectively catalyze the direct transesterification of carboxylic esters with alcohols under boiling conditions. organic-chemistry.org Other metal triflates, such as Al(OTf)₃ and Bi(OTf)₃, are also active catalysts for transesterification. itb.ac.id

Zinc Clusters: Tetranuclear zinc clusters promote transesterification under mild conditions, accommodating various functional groups and allowing for large-scale, solvent-free reactions. organic-chemistry.org

N-Heterocyclic Carbenes (NHCs): NHCs are powerful organocatalysts that enhance the nucleophilicity of the alcohol through their strong Brønsted/Lewis basicity, promoting the acylation reaction with the starting ester. organic-chemistry.orgresearchgate.net

Inorganic Bases: Simple inorganic bases like dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄) can efficiently catalyze transesterification to produce methyl esters under mild conditions that tolerate various functional groups. organic-chemistry.org

Reaction Parameters: The efficiency of transesterification is highly dependent on the chosen reaction parameters.

Alcohol/Ester Substrate: The reaction can be driven forward by using a large excess of the alcohol (4-methoxyphenol) or by removing the alcohol byproduct from the starting ester (e.g., methanol) by distillation.

Catalyst Loading: Typically, catalytic amounts are sufficient, though the optimal loading depends on the specific catalyst's activity. organic-chemistry.org

Temperature: Reactions can often be conducted at room temperature with highly active catalysts like NHCs, while others may require heating or refluxing. organic-chemistry.org

Microwave Irradiation: The application of microwave irradiation has been shown to significantly reduce reaction times for Sc(OTf)₃-catalyzed transesterifications. organic-chemistry.org

Table 2: Catalyst Systems for Transesterification

| Catalyst Type | Example(s) | Key Features & Reaction Conditions |

|---|---|---|

| Lewis Acids | Sc(OTf)₃, Al(OTf)₃, Zn-cluster | Effective for various substrates; reactions may require heating or can proceed under solvent-free conditions. organic-chemistry.orgitb.ac.id |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Strong basicity enhances alcohol nucleophilicity; reactions often occur at room temperature. organic-chemistry.orgresearchgate.net |

| Inorganic Bases | K₂HPO₄ | Mild reaction conditions, good functional group tolerance. organic-chemistry.org |

| Heterogeneous Catalysts | Silica chloride | Efficient for both esterification and transesterification. organic-chemistry.org |

Biocatalysis offers a green and highly selective alternative for the synthesis of esters like this compound. Enzymes, particularly lipases, operate under mild conditions and can exhibit high levels of chemo-, regio-, and enantioselectivity. nih.gov

Lipases are widely used enzymes that catalyze esterification in non-aqueous environments. nih.gov The synthesis of this compound can be performed by reacting 4-methoxyphenol with 3-methyl-2-butenoic acid or via transesterification with an activated ester like vinyl 3-methylbut-2-enoate, catalyzed by a lipase (B570770).

Selectivity: Lipase selectivity is a key advantage. Studies on structurally similar compounds, such as (E)-4-arylbut-3-en-2-ols, have explored the selectivity of various lipases. researchgate.net In the kinetic resolution of these alcohols, the substrate containing a 4-methoxyphenyl substituent yielded products with a good enantiomeric excess (90%), although this was lower than for substrates with other substituents like phenyl or 2,5-dimethylphenyl rings (which achieved >95% ee). researchgate.net This indicates that the electronic properties of the 4-methoxyphenyl group influence the enzyme's active site binding and catalytic efficiency. Lipases from Candida antarctica (CAL-A and CAL-B) and Pseudomonas cepacia are frequently employed for such transformations. d-nb.infonih.govmdpi.com

Efficiency Enhancements: The efficiency of lipase-catalyzed reactions can be significantly improved through several strategies:

Immobilization: Immobilizing the lipase on a solid support, such as cyanogen (B1215507) bromide-activated agarose, can dramatically enhance its activity, stability, and reusability. researchgate.net For example, Lecitase™ Ultra immobilized on this support was found to be a highly effective biocatalyst for the resolution of allylic alcohols. researchgate.net

Acyl Donor: The choice of acyl donor in transesterification is crucial. Activated esters like vinyl acetate (B1210297) are commonly used as they form a vinyl alcohol tautomer that converts to acetaldehyde, driving the reaction forward irreversibly. nih.gov

Solvent System: The reaction medium affects enzyme activity and selectivity. Organic solvents like diisopropyl ether (DIPE) or solvent mixtures are often optimized to enhance esterification yields. researchgate.netresearchgate.net

Table 3: Lipase Performance in Related Esterification/Resolution

| Lipase Source/Preparation | Substrate System | Key Finding | Reference |

|---|---|---|---|

| Lecitase™ Ultra (immobilized on CNBr-activated agarose) | (E)-4-(4-methoxyphenyl)but-3-en-2-ol | Achieved 90% enantiomeric excess (ee) for both product and remaining substrate. | researchgate.net |

| Candida rugosa | (E)-4-(4-methoxyphenyl)but-3-en-2-ol derivative | Enables enantioselective biotransformation; efficiency depends on reaction environment and acetylating agent. | researchgate.net |

| Candida antarctica Lipase B (CAL-B) | Various alcohols and esters | Widely used for acylation reactions and kinetic resolutions due to its high selectivity. | nih.gov |

| Pseudomonas cepacia Lipase (PCL) | Aromatic Morita-Baylis-Hillman acetates | Effective in hydrolytic kinetic resolution, yielding products with >90% ee. | d-nb.info |

Beyond the use of standard lipases, research into novel enzyme systems and advanced methodologies aims to overcome the limitations of classical kinetic resolutions, such as the theoretical maximum yield of 50% for a single enantiomer.

Kinetic Resolution (KR): In a standard enzymatic kinetic resolution, two enantiomers in a racemic mixture react at different rates with a chiral enzyme. wikipedia.org This allows for the separation of the faster-reacting enantiomer (as the product) from the slower-reacting one (which remains as the unreacted starting material). wikipedia.org For instance, the lipase-catalyzed acetylation of a racemic alcohol will ideally yield one enantiomer as an ester and leave the other enantiomer as the unreacted alcohol, both in high enantiomeric purity. researchgate.net

Dynamic Kinetic Resolution (DKR): To surpass the 50% yield limitation of KR, dynamic kinetic resolution (DKR) is employed. This process combines the enzymatic resolution with an in-situ racemization of the less reactive enantiomer of the starting material. wikipedia.org This racemization continuously replenishes the faster-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomeric product. A prime example involves the resolution of racemic acyloins using Pseudomonas sp. lipase (PSL) in the presence of triethylamine, which facilitates the racemization of the unreacted acyloin, leading to a 75% yield of the acylated product with 97% ee. wikipedia.org While not yet specifically reported for this compound, this strategy represents a powerful approach for its potential enantioselective synthesis.

Other novel enzyme systems, such as imine reductases (IREDs), have been developed for DKR processes in the synthesis of complex molecules, demonstrating the potential of combining biocatalysis with chemical catalysis to achieve high selectivity and yield. tapi.com

Table 4: Comparison of Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR)

| Feature | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |

|---|---|---|

| Principle | Enantiomers of a racemate react at different rates. | Kinetic resolution is coupled with in-situ racemization of the slower-reacting enantiomer. wikipedia.org |

| Maximum Theoretical Yield | 50% for a single enantiomer. wikipedia.org | 100% for a single enantiomer. wikipedia.org |

| Requirement | A stereoselective catalyst (e.g., lipase). | A stereoselective catalyst AND a catalyst/condition for racemization of the starting material. wikipedia.org |

| Example Process | Lipase-catalyzed acylation of a racemic alcohol. researchgate.net | Lipase-catalyzed acylation combined with a base or metal catalyst for racemization. wikipedia.org |

Emerging Synthetic Strategies

Modern organic synthesis is continually evolving, with a strong emphasis on developing more efficient, rapid, and environmentally benign methods for producing chemical compounds. The synthesis of esters, including this compound, has benefited significantly from these advancements.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, offering substantial advantages over conventional heating methods. acs.org The primary benefit of using microwave irradiation is the significant reduction in reaction times, often from hours to mere minutes. mdpi.comorganic-chemistry.org This acceleration is due to the direct and efficient heating of the reaction mixture through the interaction of microwaves with polar molecules. mdpi.commdpi.com

In the context of esterification, MAOS can lead to higher yields and purer products by minimizing the formation of byproducts that can occur with prolonged heating. acs.orgnih.gov For the synthesis of this compound from 4-methoxyphenol and 3-methylbut-2-enoic acid, a microwave-assisted approach could employ a catalyst like N-fluorobenzenesulfonimide (NFSi) to facilitate the reaction. mdpi.com The process generally involves mixing the reactants with a suitable catalyst in a microwave-safe vessel and irradiating the mixture at a controlled temperature for a short duration. mdpi.comnih.gov This method is not only faster but also aligns with the principles of green chemistry by being more energy-efficient. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Esterification

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours mdpi.com |

| Energy Input | High and often inefficient | Lower and targeted mdpi.com |

| Yields | Variable, can be lower due to side reactions | Generally higher acs.org |

| Product Purity | May require extensive purification | Often higher with fewer byproducts acs.org |

| Process Control | Less precise temperature control | Precise and uniform heating mdpi.com |

This table presents a generalized comparison based on literature findings.

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing. nih.govneuroquantology.com In a flow system, reactants are continuously pumped through a reactor where the chemical transformation occurs under precisely controlled conditions. seqens.comamt.uk This technology offers numerous advantages for ester production, including enhanced safety, improved heat and mass transfer, and seamless scalability from laboratory to industrial production. seqens.comresearchgate.net

The synthesis of esters in flow reactors can be achieved with high efficiency and consistency. seqens.comriken.jp For a compound like this compound, a flow process would involve pumping a solution of 4-methoxyphenol and an activated form of 3-methylbut-2-enoic acid through a heated reactor coil, possibly packed with a solid-supported catalyst. riken.jpacs.org The precise control over temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize waste. acs.org This approach is particularly valuable for handling exothermic reactions and for producing fine chemicals and active pharmaceutical ingredients with consistent quality. seqens.comacs.org

Table 2: Key Advantages of Flow Chemistry in Ester Synthesis

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reactions or unstable intermediates. nih.gov |

| Improved Control | Precise regulation of temperature, pressure, and mixing leads to better reaction outcomes. seqens.com |

| Scalability | Production can be scaled up by running the system for longer durations, avoiding the challenges of batch scale-up. seqens.com |

| Higher Throughput | Continuous operation allows for the production of larger quantities in a shorter amount of time compared to batch processes. acs.org |

| Process Intensification | Reactions can often be performed at higher temperatures and pressures than in batch reactors, accelerating reaction rates. amt.uk |

This table summarizes the benefits of applying flow chemistry to ester production.

Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgsolubilityofthings.com The synthesis of this compound can be designed to align with these principles.

Key principles applicable to its synthesis include:

Atom Economy : Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. solubilityofthings.com A direct esterification reaction has a high atom economy, as water is the only byproduct.

Use of Catalysis : Employing catalytic reagents in small amounts is superior to using stoichiometric reagents. solubilityofthings.com The use of recyclable solid acid catalysts or enzymes (like lipases) for the esterification promotes sustainability. researchgate.netorganic-chemistry.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure, or using energy-efficient methods like microwave heating, reduces the environmental footprint. solubilityofthings.com

Renewable Feedstocks : Utilizing starting materials derived from renewable sources is a core tenet of green chemistry. solubilityofthings.com While synthetic, the precursors could potentially be derived from bio-based sources in the future.

Waste Prevention : It is better to prevent waste than to treat or clean it up after it has been created. solubilityofthings.com Optimizing reaction conditions to achieve high conversion and selectivity minimizes waste generation. researchgate.net

For instance, an eco-friendly synthesis could involve the enzymatic esterification of 4-methoxyphenol and 3-methylbut-2-enoic acid. Lipase-catalyzed reactions proceed under mild conditions, are highly selective, and reduce the formation of byproducts, making them an attractive green alternative to traditional acid- or base-catalyzed methods. researchgate.net

Mechanistic Investigations of Post-Synthetic Transformations

Understanding the stability and degradation pathways of a compound is critical. For an ester like this compound, hydrolysis is a primary degradation route.

The hydrolytic stability of an ester is influenced by factors such as pH, temperature, and the electronic and steric properties of its constituent alcohol and carboxylic acid moieties. chemrxiv.org The hydrolysis of phenyl esters, such as this compound, has been a subject of kinetic studies to understand the influence of substituents on the phenyl ring. researchgate.netcas.czresearchgate.net

The rate of hydrolysis is generally subject to acid or base catalysis. chemrxiv.orgchemistnotes.com Under alkaline conditions, the hydrolysis rate of substituted phenyl esters is sensitive to the electronic effects of the substituents on the phenoxy leaving group. rsc.org Electron-withdrawing groups on the phenyl ring typically increase the rate of hydrolysis by stabilizing the resulting phenolate (B1203915) anion, whereas electron-donating groups, like the methoxy (B1213986) group in this compound, tend to decrease the rate. chemrxiv.org The degradation kinetics often follow second-order rate laws, being first-order with respect to both the ester and the hydrolyzing agent (e.g., hydroxide (B78521) ion). chemrxiv.org

Acid-catalyzed ester hydrolysis can proceed through several mechanisms, with the specific pathway depending on the structure of the ester. chemistnotes.combham.ac.uk The most common mechanisms are designated AAC2 and AAL1. chemistnotes.com The nomenclature indicates that the reaction is Acid-catalyzed (A), involves cleavage of the Acyl-oxygen bond (AC) or Alkyl-oxygen bond (AL), and is bimolecular (2) or unimolecular (1) in its rate-determining step. chemistnotes.com

For this compound, the AAC2 mechanism is the most probable pathway for acid-catalyzed hydrolysis. This is the typical mechanism for the hydrolysis of esters of primary and secondary alcohols, as well as phenols. bham.ac.ukucoz.com The AAL1 mechanism is generally reserved for esters with an alkyl group that can form a stable carbocation (e.g., a tertiary alkyl group), which is not the case for the 4-methoxyphenyl group. bham.ac.ukucoz.com

The AAC2 mechanism involves the following steps:

Protonation : The carbonyl oxygen of the ester is reversibly protonated by an acid catalyst (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comsemanticscholar.org

Proton Transfer : A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester, specifically the ether oxygen of the 4-methoxyphenoxy group, converting it into a better leaving group (4-methoxyphenol). youtube.com

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the 4-methoxyphenol as the leaving group. youtube.com

Deprotonation : The protonated carboxylic acid product is deprotonated by a water molecule to yield the final carboxylic acid (3-methylbut-2-enoic acid) and regenerate the acid catalyst. youtube.com

Nucleophilic Addition and Substitution Reactions

The electrophilic centers in this compound—the carbonyl carbon and the β-carbon of the unsaturated system—are prime targets for nucleophiles. Additionally, the aromatic ring can undergo substitution reactions.

Aminolysis, the reaction of an ester with an amine to form an amide and an alcohol, is a crucial transformation. For α,β-unsaturated esters like this compound, this reaction can be complex. Computational studies on similar systems have been instrumental in elucidating the possible mechanistic pathways. acs.orgnih.govacs.orgnih.govresearchgate.net

Two primary mechanisms are generally considered for the aminolysis of esters:

Stepwise Mechanism: This involves the nucleophilic addition of the amine to the carbonyl carbon to form a zwitterionic tetrahedral intermediate, followed by the elimination of the leaving group (4-methoxyphenoxide). nih.govresearchgate.net

Concerted Mechanism: In this pathway, the carbon-nitrogen bond formation and the carbon-oxygen bond cleavage occur simultaneously through a single transition state. nih.govresearchgate.net

Computational studies have shown that for many simple esters, the stepwise and concerted mechanisms have very similar activation energies. nih.govresearchgate.net However, for specific α,β-unsaturated esters, alternative pathways, such as those involving the formation of an α-oxo ketene (B1206846) intermediate, have been proposed and found to be more favorable under certain conditions. acs.orgnih.govacs.org These studies highlight that the reaction pathway is highly dependent on the specific reactants and conditions, with solvent effects also playing a role. nih.gov

| Mechanism | Key Feature | Intermediate(s) | Source |

|---|---|---|---|

| Stepwise (Addition-Elimination) | Two-step process | Tetrahedral Intermediate | nih.gov, researchgate.net |

| Concerted | Single-step process | Single Transition State | nih.gov, researchgate.net |

| α-Oxo Ketene Pathway | Decomposition to ketene intermediate, then addition | α-Oxo Ketene | acs.org, nih.gov |

The 4-methoxyphenyl group provides a platform for various functional group interconversions. The methoxy group is an activating, ortho-para directing group, making the aromatic ring susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.

A key transformation is the cleavage of the methyl ether to yield the corresponding phenol (B47542). This is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting phenol can then be converted into other functional groups. For instance, it can be transformed into a triflate (trifluoromethanesulfonate), a very good leaving group, which can then participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The Sonogashira coupling, for example, has been used to couple 4-bromoanisole (B123540) with alkynes, demonstrating the utility of aryl halides in this position for building more complex molecules. nih.govresearchgate.net

Redox Chemistry: Oxidation and Reduction Pathways

The presence of both a reducible ester and an α,β-unsaturated system means that the redox chemistry of this compound is multifaceted. ucoz.comoup.com The α,β-unsaturated carbonyl moiety is a known electrophile that can react with nucleophilic species and participate in redox reactions. encyclopedia.pub

Oxidation reactions could potentially target the double bond, leading to epoxidation or dihydroxylation, or could involve cleavage of the double bond under more vigorous conditions. The aromatic ring is generally stable to oxidation, but the benzylic positions of the butenoate chain could be susceptible under certain conditions.

Reduction offers more synthetically useful pathways. The challenge lies in achieving selectivity between the reduction of the carbon-carbon double bond (conjugate reduction or 1,4-reduction) and the reduction of the carbonyl group (1,2-reduction) or the entire ester functionality. mdpi.com Various catalysts and reagents have been developed to control this selectivity for α,β-unsaturated systems. mdpi.comorganic-chemistry.org For example, nickel boride has been shown to be effective for the conjugate reduction of α,β-unsaturated esters. oup.com

The selective reduction of the ester group in the presence of an α,β-unsaturated double bond is a challenging but valuable transformation. Strong, non-selective reducing agents like lithium aluminum hydride (LAH) would likely reduce both the ester and the double bond. harvard.edu

However, more selective reagents and methods have been developed:

Diisobutylaluminium Hydride (DIBAL-H): This is a common reagent used for the partial reduction of esters to aldehydes at low temperatures. chemrxiv.org Careful control of stoichiometry and temperature would be crucial to favor reduction of the ester over the alkene.

Lithium Borohydride (B1222165) (LiBH₄): This reagent is known for its ability to selectively reduce esters in the presence of other functional groups like amides and carboxylic acids. harvard.edu Its chemoselectivity towards the C=C double bond versus the ester in this specific substrate would need experimental verification.

Catalytic Hydrosilylation: Modern methods using transition metal catalysts, such as those based on nickel, can achieve the reductive removal of aryl ester groups. kaust.edu.sa Other catalytic systems, for instance using zirconium, can convert esters to aldehydes or imines/enamines with high selectivity, avoiding over-reduction to the alcohol. chemrxiv.org

Systematic investigations on related compounds, such as 4-aryl-4-oxoesters, have shown that sodium borohydride in methanol (B129727) can reduce both a ketone and an ester group on an aromatic system, indicating that under certain conditions, the ester is susceptible to reduction by common borohydrides. beilstein-journals.org

| Reagent | Typical Product | Selectivity Profile | Source |

|---|---|---|---|

| Lithium Aluminum Hydride (LAH) | Alcohol | Low selectivity; reduces most carbonyls and C=C bonds | harvard.edu |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde (at low temp.) | Can be selective for esters over other groups | chemrxiv.org |

| Lithium Borohydride (LiBH₄) | Alcohol | More selective than LAH; reduces esters and lactones | harvard.edu |

| Nickel Catalysis + Hydrosilane | Alkane (reductive removal) | Selective removal of aryl ester groups | kaust.edu.sa |

| Zirconium Catalysis + Hydrosilane/Amine | Aldehyde/Imine/Enamine | Highly selective semi-reduction | chemrxiv.org |

Oxidative Transformations of the Alkene and Aromatic Systems

The structure of this compound offers distinct functionalities susceptible to oxidative transformations. The primary sites for oxidation are the carbon-carbon double bond of the but-2-enoate group and, under more forcing conditions, the electron-rich 4-methoxyphenyl ring.

Oxidation of the Alkene Moiety:

The double bond in the 3-methylbut-2-enoate (prenyl) fragment is readily oxidized by a range of reagents. The most common transformations are epoxidation and oxidative cleavage.

Epoxidation: The conversion of the alkene to an epoxide, or oxacyclopropane, is a gentle oxidation process that generates a highly useful three-membered ring intermediate. libretexts.org This reaction is typically achieved using peroxycarboxylic acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice. libretexts.org The reaction proceeds via a concerted mechanism where the stereochemistry of the starting alkene is retained in the product; for example, a cis-alkene yields a cis-epoxide. libretexts.org The product of this reaction would be 4-methoxyphenyl 3,3-dimethyloxirane-2-carboxylate. A variety of other reagents, including hydrogen peroxide in the presence of metal catalysts like manganese or rhenium, can also effect this transformation. psu.eduorganic-chemistry.org

Oxidative Cleavage: More vigorous oxidation leads to the cleavage of the carbon-carbon double bond. masterorganicchemistry.com Ozonolysis (O₃) is a classic method for this purpose. The outcome depends on the workup conditions. masterorganicchemistry.comchadsprep.com

Reductive Workup: Treatment with ozone followed by a mild reducing agent such as dimethyl sulfide (B99878) (DMS) or zinc cleaves the double bond to yield two carbonyl compounds. In the case of this compound, this would result in the formation of acetone (B3395972) and a glyoxylate (B1226380) ester derivative.

Oxidative Workup: If the ozonolysis is followed by an oxidative workup using hydrogen peroxide (H₂O₂), any aldehyde formed is oxidized to a carboxylic acid. masterorganicchemistry.com

Oxidation of the Aromatic System:

The 4-methoxyphenyl group is an electron-rich aromatic system due to the activating effect of the methoxy group and the ester oxygen. While less reactive than a free phenol, this ring can be oxidized under specific conditions. Oxidation of phenols and their ethers can lead to the formation of quinones. wikipedia.org For this compound, strong oxidizing agents could potentially lead to complex quinone-type structures, though this would likely require harsher conditions than the oxidation of the alkene.

Table 1: Summary of Oxidative Transformations

| Transformation | Reagent(s) | Expected Product(s) |

|---|---|---|

| Epoxidation | m-CPBA | 4-methoxyphenyl 3,3-dimethyloxirane-2-carboxylate |

| Oxidative Cleavage (Reductive) | 1. O₃; 2. (CH₃)₂S | Acetone + Methyl (4-methoxyphenyl)oxy(oxo)acetate |

| Oxidative Cleavage (Oxidative) | 1. O₃; 2. H₂O₂ | Acetone + (4-methoxyphenyl)oxy(oxo)acetic acid |

Cycloaddition and Other Pericyclic Reactions Involving the But-2-enoate Unit

Pericyclic reactions are a class of concerted reactions that proceed through a single, cyclic transition state without forming any intermediates. msu.eduwikipedia.org They are often highly stereospecific and are powerful tools in organic synthesis. msu.edulibretexts.org The structure of this compound is suitable for several types of pericyclic reactions, including sigmatropic rearrangements and cycloadditions.

Sigmatropic Rearrangements:

The most prominent pericyclic reaction for this class of compounds is the aromatic Claisen rearrangement, a type of wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgorganicchemistrydata.org In the classic Claisen rearrangement, an allyl phenyl ether, upon heating, rearranges to form an ortho-allylphenol. wikipedia.org For this compound, which is an aryl prenyl ester, a thermally-induced rearrangement analogous to the Claisen rearrangement can be envisioned. A study on the closely related compound 1-(3-methylbut-2-enyloxy)-4-prop-1-enylbenzene (feniculin) showed that it undergoes a thermal Claisen rearrangement to give the corresponding C-prenylated phenol. rsc.org

By analogy, heating this compound would be expected to induce a wikipedia.orgwikipedia.org-sigmatropic shift, migrating the 3-methylbut-2-enoyl group from the phenolic oxygen to the ortho position on the aromatic ring. This would form 2-hydroxy-5-methoxy-4,4-dimethyl-cyclohexa-2,5-diene-1-one derivatives, which would likely tautomerize or undergo further reaction. It is important to note that for esters, the related Fries rearrangement, which is typically catalyzed by a Lewis acid, often yields similar C-acylated phenol products.

Cycloaddition Reactions:

The carbon-carbon double bond in the but-2-enoate unit can function as the 2π-electron component (dienophile) in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com This reaction combines a dienophile with a conjugated diene to form a six-membered ring. wikipedia.org

The reactivity of the but-2-enoate moiety as a dienophile is influenced by its electronic and steric properties. The ester group is electron-withdrawing, which activates the double bond for reaction with electron-rich dienes. However, research on related systems, such as ethyl 2-(diethoxyphosphono)-3-methylbut-2-enoate, has shown that the presence of the two methyl groups on the β-carbon significantly reduces the reactivity in Diels-Alder reactions, likely due to steric hindrance. acs.org Therefore, while Diels-Alder reactions involving this compound are mechanistically plausible, they may require high temperatures or Lewis acid catalysis to proceed efficiently. acs.org

Table 2: Summary of Pericyclic Reactions

| Reaction Type | Reactant(s) | Conditions | Expected Product Class |

|---|---|---|---|

| Aromatic Claisen Rearrangement | This compound | Thermal (Heat) | C-Acylated Phenol Derivative |

| Fries Rearrangement | This compound | Lewis Acid (e.g., AlCl₃) | C-Acylated Phenol Derivative |

| [4+2] Cycloaddition (Diels-Alder) | This compound + Conjugated Diene (e.g., Butadiene) | Thermal or Lewis Acid Catalysis | Substituted Cyclohexene Derivative |

Environmental Fate and Degradation Pathways

Abiotic Degradation Pathways

Abiotic degradation encompasses the chemical transformation of the compound without the involvement of biological organisms. Key environmental factors such as water, sunlight, and reactive oxygen species drive these processes.

The hydrolysis of the ester bond is a primary abiotic degradation pathway for 4-Methoxyphenyl (B3050149) 3-methylbut-2-enoate (B8612036). This process involves the cleavage of the ester linkage to yield 4-methoxyphenol (B1676288) and 3-methylbut-2-enoic acid. The rate of this reaction is significantly influenced by pH, temperature, and to a lesser extent, salinity.

Influence of pH: The hydrolysis of esters is subject to catalysis by both acids and bases. Under neutral pH conditions, the rate of hydrolysis is generally slow. However, the rate accelerates under both acidic (H+ catalyzed) and alkaline (OH- catalyzed) conditions. For many aromatic esters, base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis. Studies on similar compounds, such as p-nitrophenyl esters, show a marked increase in hydrolysis rates as the pH moves into the alkaline range. scholaris.caresearchgate.net For instance, the alkaline hydrolysis of p-nitrophenyl acetate (B1210297) in aqueous solutions demonstrates this pH dependency. scholaris.ca The abiotic degradation of certain phthalate (B1215562) esters was also found to be significantly lower at neutral pH compared to acidic or alkaline conditions. nih.gov

Influence of Temperature: As with most chemical reactions, the rate of hydrolytic degradation increases with temperature. Higher temperatures provide the necessary activation energy for the cleavage of the ester bond. Degradation tests on various polyesters have shown that hydrolysis rates increase at elevated temperatures. researchgate.net

Influence of Salinity: The effect of salinity on hydrolysis is more complex. While high salt concentrations can alter water activity and potentially influence reaction rates, the effect is generally less pronounced than that of pH and temperature. The impact of salinity can also be influenced by the specific ions present.

The following table summarizes hydrolytic rate data for analogous ester compounds, providing an insight into the expected behavior of 4-Methoxyphenyl 3-methylbut-2-enoate under various environmental conditions.

| Compound | Conditions | Rate Constant (k) | Reference |

| p-Nitrophenyl acetate | 25°C, H₂O | 11.6 M⁻¹s⁻¹ (alkaline) | scholaris.ca |

| S-p-Nitrophenyl thioacetate | 25°C, H₂O | 5.90 M⁻¹s⁻¹ (alkaline) | scholaris.ca |

| Di-n-butyl phthalate (DBP) | Sunlight, pH 5-9 | t₁/₂ = 50-360 days | nih.gov |

| Butylbenzyl phthalate (BBP) | Sunlight, pH 5-9 | t₁/₂ = 58-480 days | nih.gov |

This table is illustrative and based on data for structurally related compounds.

Photochemical transformation, or photolysis, is another significant abiotic degradation pathway for aromatic compounds like this compound, which can absorb light in the environmentally relevant UV spectrum. This process can occur through direct or indirect (sensitized) mechanisms. nih.govsyr.edu

Direct Photolysis: In direct photolysis, the parent molecule itself absorbs a photon of light, leading to an electronically excited state. This excited state can then undergo various reactions, such as bond cleavage. For aromatic esters, this can involve the homolytic or heterolytic cleavage of the ester C-O bond. nih.gov The presence of the methoxy (B1213986) group on the phenyl ring can influence the photochemical behavior. Studies on methoxyphenyl derivatives have revealed complex photochemical pathways, including a "meta effect" where a meta-methoxy group can selectively enhance photolability. nih.govmdpi.com

Sensitized Photolysis: Indirect or sensitized photolysis occurs when another substance in the environment, known as a photosensitizer (e.g., dissolved organic matter, nitrate), absorbs light and transfers the energy to the target compound, leading to its degradation. This process can be particularly important in natural waters where sensitizers are abundant. syr.edu The photolysis of some aromatic pollutants has been shown to be influenced by the presence of organic matter and other constituents in the water. syr.edusyr.edu

Potential photochemical transformation products could arise from cleavage of the ester bond, rearrangements of the molecular structure, or reactions involving the aromatic ring and the unsaturated side chain.

In the environment, highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH), play a crucial role in the degradation of organic pollutants. acs.orgrsc.org The hydroxyl radical is a powerful, non-selective oxidant that can react rapidly with aromatic compounds. researchgate.net

The reaction of •OH with this compound is expected to proceed primarily through two pathways:

Addition to the Aromatic Ring: The hydroxyl radical can add to the electron-rich methoxy-substituted phenyl ring, forming a hydroxycyclohexadienyl radical intermediate. researchgate.netnih.gov This intermediate can then undergo further reactions, such as elimination of water to form a phenoxyl radical or reaction with oxygen, leading to the formation of hydroxylated derivatives (e.g., dihydroxy- or trihydroxy-aromatic compounds) and potentially ring-cleavage products. nih.gov The presence of the electron-donating methoxy group generally enhances the reactivity of the aromatic ring towards electrophilic attack by hydroxyl radicals. acs.orgnih.gov

H-atom Abstraction: While less common for aromatic rings, H-atom abstraction can occur from the methyl groups on the butenoate chain.

Studies on similar phenolic compounds have shown that the number and position of hydroxyl and methoxy groups on the aromatic ring significantly determine the radical scavenging potential and the resulting products. acs.orgnih.gov The oxidation of methoxyphenols by hydroxyl radicals has been shown to produce polyhydroxymethoxyphenols and, with further oxidation, multifunctional carboxylic acids from the fragmentation of the aromatic ring. acs.org

Biotic Transformation and Enzymatic Degradation

The breakdown of this compound by microorganisms is a critical pathway for its removal from the environment. This process is primarily mediated by microbial enzymes.

The initial and key step in the microbial degradation of ester-containing compounds is the hydrolysis of the ester bond, a reaction catalyzed by a class of enzymes known as esterases (E.C 3.1.1.x) or lipases. researchgate.netijcmas.commdpi.com These enzymes are widespread in various bacteria and fungi. researchgate.netnih.gov

The biotransformation of this compound would begin with an esterase-mediated cleavage of the ester linkage, as shown below:

This compound + H₂O ---(Esterase)--> 4-Methoxyphenol + 3-Methylbut-2-enoic acid

Following the initial enzymatic hydrolysis, the resulting products, 4-methoxyphenol and 3-methylbut-2-enoic acid, are further metabolized by microorganisms through separate degradation pathways.

Degradation of 4-Methoxyphenol: The degradation of phenolic compounds by microbes is well-documented. The pathway for 4-methoxyphenol typically involves an initial O-demethylation to form hydroquinone (B1673460) (1,4-dihydroxybenzene). This intermediate is then susceptible to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic acids that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle.

Degradation of 3-Methylbut-2-enoic Acid: This unsaturated carboxylic acid can be metabolized through various pathways common for the degradation of branched-chain fatty acids. This may involve hydration of the double bond and subsequent oxidation steps, eventually leading to intermediates such as acetyl-CoA, which can be fully mineralized to CO₂ and H₂O.

The following table outlines the expected primary products from the degradation pathways.

| Degradation Pathway | Initial Products | Subsequent Intermediates | Final Products |

| Biotic (Esterase Hydrolysis) | 4-Methoxyphenol, 3-Methylbut-2-enoic acid | Hydroquinone, Aliphatic acids | CO₂, H₂O, Biomass |

| Abiotic (Hydrolysis) | 4-Methoxyphenol, 3-Methylbut-2-enoic acid | - | - |

| Abiotic (Oxidation by •OH) | Hydroxylated aromatic compounds | Ring cleavage products (e.g., carboxylic acids) | Mineralization products |

Factors Influencing Biodegradability in Environmental Systems

The biodegradation of this compound, a xenobiotic aromatic ester, in natural environments such as soil and water is a complex process governed by a combination of physicochemical and biological factors. The rate and extent of its degradation are not inherent to the compound alone but are significantly influenced by the surrounding environmental conditions. These factors primarily affect the activity of microbial populations responsible for the breakdown of the compound.

Influence of pH: The pH of the environmental matrix (soil or water) has a profound effect on both the chemical stability of the ester and the biological activity of the degrading microorganisms. The enzymatic hydrolysis of ester bonds, a key step in biodegradation, is highly pH-dependent. Studies on other esters, such as fenoxaprop-ethyl, have shown that de-esterification by bacterial enzymes is most rapid in a neutral to slightly alkaline pH range (7.6-8.6) and significantly decreases under acidic conditions (pH 5.6). nih.govusda.gov In contrast, some fungal lipases may exhibit higher activity in more acidic environments. nih.gov Below certain pH levels (e.g., pH 4.6), non-enzymatic chemical hydrolysis of other parts of a molecule can occur, which may compete with or precede biological degradation. nih.govusda.gov For this compound, it is anticipated that optimal biodegradation would occur in environments with a pH close to neutral, where microbial esterase activity is typically highest.

pH Effects on Ester Hydrolysis

| Organism/Enzyme | Substrate | Optimal pH Range for De-esterification | Effect of Acidic pH | Reference |

|---|---|---|---|---|

| Porcine Esterase | Fenoxaprop-ethyl (FE), Fluorescein diacetate (FDA) | 7.6 - 8.6 | Activity decreased by 80-90% at pH 5.6; completely inhibited at pH 3.6. | nih.govusda.gov |

| Pseudomonas fluorescens extracts | FE, FDA | 7.6 - 8.6 | Activity decreased by 80-90% at pH 5.6; completely inhibited at pH 5.6 in some strains. | nih.govusda.gov |

| Candida cylindrica (yeast) lipase (B570770) | FE, FDA | Less sensitive to pH changes | Activity at pH 4.6 was 70% of that at pH 7.6. | nih.gov |

| Soil Microorganisms | FE | Neutral soils (pH 6.8-6.9) showed the highest recovery of the acid metabolite. | Recovery of the acid metabolite was significantly lower in acidic soils (pH 4.4-5.6). | nih.gov |

Influence of Temperature: Temperature is another critical factor that modulates the rate of biodegradation. It directly influences microbial growth, metabolism, and the kinetics of enzymatic reactions. Generally, an increase in temperature, within the optimal range for the resident microbial population, will accelerate the rate of degradation. Higher temperatures can also increase the solubility and diffusion rates of organic compounds, potentially enhancing their bioavailability to microorganisms. nih.gov For instance, the solubility of naphthalene (B1677914) increases significantly with a rise in temperature, making it more available for microbial breakdown. nih.gov However, temperatures exceeding the optimal range can lead to a rapid decline in microbial activity and denaturation of enzymes. Aromatic esters, as a class, exhibit varied thermal degradation points, with some degrading at temperatures as low as 67°C, while others are stable up to much higher temperatures. mdpi.com The biodegradation of this compound is expected to be most efficient within the mesophilic (20-45°C) to thermophilic (45-80°C) ranges, depending on the adapted microbial consortia.

Temperature Effects on Biodegradation

| Factor | Effect of Increasing Temperature | Example | Reference |

|---|---|---|---|

| Microbial Growth Rate | Increases up to an optimum, then declines sharply. | A mixed culture degrading hydrocarbons showed a maximal growth rate at high temperatures. | nih.gov |

| Compound Solubility | Generally increases, enhancing bioavailability. | Naphthalene solubility increases tenfold from 20 to 75°C. | nih.gov |

| Enzyme Activity | Increases with temperature to an optimum, followed by denaturation at higher temperatures. | General principle of enzyme kinetics. | |

| Chemical Degradation | Aromatic esters can start to degrade at temperatures well above their melting points. | Some aromatic esters show onset of degradation between 67°C and 220°C. | mdpi.com |

Future Research Directions and Emerging Methodologies

Development of Sustainable Synthetic Strategies for 4-Methoxyphenyl (B3050149) 3-methylbut-2-enoate (B8612036) Production

The synthesis of 4-Methoxyphenyl 3-methylbut-2-enoate, traditionally achieved through methods like Fischer-Speier esterification, is undergoing a paradigm shift towards greener and more sustainable approaches. The focus is on minimizing environmental impact by improving efficiency and reducing waste. Key to this is the application of green chemistry principles and metrics to evaluate and optimize synthetic routes.

Biocatalysis: A significant area of development is the use of enzymes, particularly lipases, as catalysts. rsc.orgnih.gov Biocatalytic esterification offers high selectivity under mild reaction conditions, often in solvent-free systems or green solvents, which reduces energy consumption and the formation of by-products. nih.govresearchgate.netmdpi.com For instance, immobilized lipases like Novozym® 435 have demonstrated high conversion rates and reusability over multiple cycles in the synthesis of various esters. nih.govresearchgate.net Research into the enzymatic synthesis of this compound could involve screening for novel lipases with high activity and stability for the specific substrates, 4-methoxyphenol (B1676288) and 3-methylbut-2-enoic acid (or its derivatives). rsc.orggoogle.com

Green Solvents and Catalysts: The replacement of hazardous organic solvents with environmentally benign alternatives is another crucial strategy. nih.gov Water, supercritical fluids, and bio-based solvents are being explored for ester synthesis. researchgate.net Similarly, the development of solid acid catalysts or other recyclable catalysts can simplify purification processes and reduce waste compared to traditional homogeneous acid catalysts. researchgate.net

To quantify the "greenness" of these new strategies, various metrics are employed. nih.govmdpi.com These metrics provide a framework for comparing the sustainability of different synthetic pathways. researchgate.netacs.orgresearchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Strategies for Ester Production

| Metric | Conventional Synthesis (e.g., Fischer-Speier) | Potential Green Synthesis (e.g., Biocatalytic Flow Chemistry) | Description |

| Atom Economy (AE) | Moderate to High | High | Measures the efficiency of a reaction in converting reactant atoms to product atoms. |

| E-Factor (Environmental Factor) | High (e.g., 5-50) | Low (e.g., <1-5) | Ratio of the mass of waste to the mass of product. A lower value is better. |

| Reaction Mass Efficiency (RME) | Low to Moderate | High | Percentage of the mass of reactants that ends up in the product. nih.gov |

| Solvent Choice | Often hazardous (e.g., Toluene, Benzene) | Benign (e.g., Water, 2-MeTHF, CPME) or solvent-free. nih.gov | Impact of the solvent on environment, health, and safety. |

| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Heterogeneous (e.g., immobilized lipase), recyclable. nih.gov | Ease of separation and potential for reuse. |

| Energy Consumption | High (often requires heating/reflux) | Low (mild conditions, e.g., 30-60 °C). google.com | Energy required to drive the reaction. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Table 2: Conceptual Workflow for AI/ML-Integrated Synthesis of this compound

| Step | AI/ML Tool | Objective | Expected Outcome |

| 1. Route Scouting | Retrosynthesis Prediction Models | Identify potential synthetic pathways from commercially available starting materials. | A ranked list of synthetic routes with predicted feasibility and complexity. |

| 2. Reaction Feasibility | Reaction Prediction Models | Validate the key esterification step and predict potential side products. | Confidence score for the desired reaction and identification of potential impurities. |

| 3. Condition Optimization | Bayesian Optimization or Neural Networks | Determine optimal reaction conditions (temperature, concentration, catalyst) for maximum yield. | A set of optimized parameters for the synthesis, reducing experimental effort. preprints.org |

| 4. Scale-up & Robustness | Process Modeling & Simulation | Predict how the optimized reaction will perform at a larger scale and assess its sensitivity to variations. | A robust protocol ready for scale-up with defined operational limits. |

Exploration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

Understanding the reaction mechanism and kinetics is fundamental to optimizing the synthesis of this compound. Advanced spectroscopic techniques, particularly those that allow for in-situ and operando monitoring, provide a window into the reaction as it happens, revealing transient intermediates and clarifying reaction pathways. magritek.com

Real-Time Monitoring: Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for real-time analysis of chemical reactions. wallonie.beresearchgate.net By inserting a probe directly into the reaction vessel, chemists can continuously collect spectra, tracking the consumption of reactants (e.g., the C=O stretch of 3-methylbut-2-enoic acid and the O-H band of 4-methoxyphenol) and the formation of the product ester (e.g., the appearance of the new ester C-O stretch). nih.govopen-raman.orguliege.be This provides detailed kinetic data that is difficult to obtain through traditional offline sampling and analysis. researchgate.net

Operando Spectroscopy: This approach goes a step further by combining real-time spectroscopic measurement with simultaneous monitoring of catalytic performance. magritek.com In the context of a catalyzed synthesis of this compound, operando spectroscopy could correlate changes in the catalyst's structure with its activity and selectivity, providing deep mechanistic insights. For example, operando Raman spectroscopy could observe the interaction of the substrates with the surface of a solid acid catalyst.

These advanced methods are crucial for moving beyond simply obtaining a product to truly understanding and controlling the transformation process, leading to more efficient and reliable synthetic methods. spectroscopyonline.com

Table 3: Application of Advanced Spectroscopy for Mechanistic Studies of Esterification

| Spectroscopic Technique | Information Gained | Key Spectral Regions/Features to Monitor |

| In-situ FTIR Spectroscopy | Real-time concentration profiles of reactants, products, and intermediates. Kinetic data. | Disappearance of carboxylic acid O-H stretch (~2500-3300 cm⁻¹). Disappearance of phenolic O-H stretch (~3200-3600 cm⁻¹). Appearance of ester C=O stretch (~1735-1750 cm⁻¹). Appearance of ester C-O stretch (~1150-1250 cm⁻¹). |

| In-situ Raman Spectroscopy | Complementary kinetic and structural information. Less interference from water. | Changes in C=C bond vibrations in the reactants and products (~1640-1680 cm⁻¹). Monitoring of aromatic ring vibrations (~1600 cm⁻¹). wallonie.beuliege.be |

| Operando Flow NMR | Quantitative analysis of all soluble species, including intermediates, without calibration curves. magritek.com | Shifts in proton and carbon signals corresponding to the conversion of reactants to the ester product. |

Computational Design of Novel Derivatives with Tuned Reactivity or Stability Profiles

Computational chemistry provides powerful tools for the in silico design of new molecules with specific, tailored properties. bohrium.com By modifying the core structure of this compound, it is possible to design novel derivatives with enhanced stability, altered reactivity, or improved biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. nih.govtandfonline.comnih.govepa.gov By developing a QSAR model for a set of 4-methoxyphenyl esters, researchers could predict the activity of new, unsynthesized derivatives. This allows for the prioritization of synthetic targets that are most likely to possess the desired characteristics. Descriptors used in these models can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic parameters.

Molecular Docking and Dynamics: If the target of this compound is a biological receptor, molecular docking can be used to predict the binding mode and affinity of designed derivatives. nih.gov Molecular dynamics simulations can then assess the stability of the ligand-receptor complex over time. This combination of techniques is instrumental in rational drug design.

Tuning Reactivity and Stability: DFT (Density Functional Theory) calculations can be used to predict how structural modifications will affect the electronic properties and, consequently, the reactivity and stability of the ester. bohrium.comresearchgate.net For example, adding electron-withdrawing or electron-donating groups to the phenyl ring can alter the electrophilicity of the carbonyl carbon, making the ester more or less susceptible to hydrolysis. mdpi.com This allows for the rational design of esters with a specific desired shelf-life or reactivity profile.

Table 4: In Silico Design Strategies for Derivatives of this compound

| Design Goal | Structural Modification Strategy | Computational Tool | Predicted Outcome |

| Increase Stability | Introduce sterically hindering groups near the ester linkage. Replace hydrogen with fluorine on the phenyl ring. | DFT, Molecular Dynamics | Higher activation energy for hydrolysis. Increased resistance to degradation. |

| Enhance Reactivity | Add electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring. | DFT, Hammett Analysis | Lowered LUMO energy of the carbonyl group, increasing susceptibility to nucleophilic attack. |

| Alter Lipophilicity | Modify the length or branching of the alkyl/aryl substituents. | QSAR, Property Prediction Software | Controlled LogP values for specific formulation or biological transport requirements. |

| Improve Target Binding | Introduce functional groups capable of forming specific interactions (e.g., H-bonds) with a receptor. | Molecular Docking, 3D-QSAR nih.govnih.gov | Higher predicted binding affinity and selectivity for a biological target. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methoxyphenyl 3-methylbut-2-enoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves esterification between 4-methoxyphenol and 3-methylbut-2-enoyl chloride under acid catalysis. Optimization steps include:

- Catalyst selection : Use anhydrous conditions with catalytic p-toluenesulfonic acid to minimize side reactions.

- Temperature control : Maintain 0–5°C during acyl chloride addition to prevent thermal decomposition.

- Purification : Employ gradient silica gel column chromatography (hexane/ethyl acetate) to isolate the product. Monitor purity via TLC and confirm with melting point analysis (if crystalline) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : Use - and -NMR to confirm ester linkage (e.g., carbonyl resonance at ~165–170 ppm) and methoxy group integration (singlet at ~3.8 ppm).

- IR : Validate ester C=O stretch (~1720 cm) and aromatic C-O-C absorption (~1250 cm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]. Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What analytical methods are recommended for assessing the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over 4–8 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Kinetic Analysis : Plot degradation rates using Arrhenius equations to predict shelf life. Identify degradation products via LC-MS/MS .

Advanced Research Questions

Q. How should researchers address discrepancies between computational modeling predictions and experimental crystallographic data for this compound?

- Methodological Answer :

- Parameter Validation : Ensure computational models (e.g., DFT or molecular dynamics) use accurate van der Waals radii and torsional parameters. Compare simulated powder X-ray diffraction (PXRD) with experimental data.

- Data Reconciliation : If bond lengths/angles deviate >2σ, re-examine refinement constraints in SHELXL. Use WinGX to visualize residual electron density and adjust thermal displacement parameters .

Q. What strategies are recommended for resolving electron density ambiguities in the crystal structure determination of this compound?

- Methodological Answer :

- Phasing : Employ SHELXD/SHELXE for experimental phasing if heavy atom derivatives are unavailable. Use twin refinement for overlapping lattices.

- Validation Tools : Apply PLATON’s ADDSYM to check for missed symmetry and R1/Rint convergence criteria (<5% divergence). Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How can researchers systematically analyze contradictory data between synthetic yields and theoretical reaction efficiencies?

- Methodological Answer :

- Root-Cause Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., reagent stoichiometry, solvent polarity).

- Mechanistic Probes : Introduce isotopic labeling (e.g., ) in the ester group to track hydrolysis pathways.

- Statistical Validation : Apply ANOVA to assess significance of yield variations. Triangulate findings with in situ FTIR monitoring of reaction progress .

Data Validation and Reporting

Q. What criteria should guide the validation of crystallographic data for this compound to ensure reproducibility?

- Methodological Answer :

- CheckCIF Compliance : Resolve ALL alerts in IUCr’s CheckCIF report, particularly for ADDSYM-detected symmetry mismatches.

- R-Factor Convergence : Ensure final R1 < 0.05 and wR2 < 0.15. Deposit raw data (e.g., .hkl files) in public repositories (e.g., CCDC) .

Q. How can researchers integrate spectroscopic and crystallographic data to resolve conformational uncertainties in solution vs. solid-state structures?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.